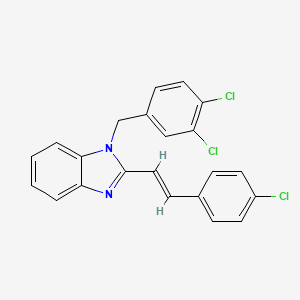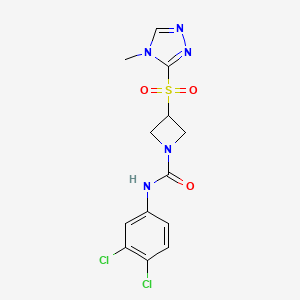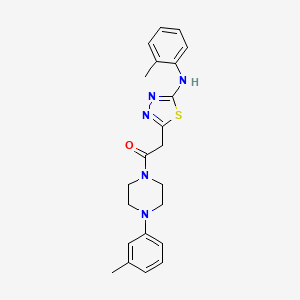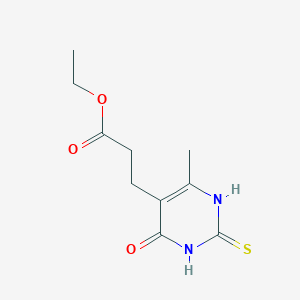
2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CDB) is a heterocyclic compound that has been widely used in the scientific community for various research applications. It is a highly versatile and effective compound that can be used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. Furthermore, it has been used in laboratory experiments to assess the efficacy of drugs and other compounds, as well as to study the mechanisms of action of these compounds.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
The review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures. It summarizes preparation procedures, properties of organic compounds, and their complexes, highlighting spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This research opens up potential interest points for unknown analogues, suggesting a wide application spectrum including scientific research applications (Boča, Jameson, & Linert, 2011).
Anticancer Potential
Recent work by Akhtar et al. (2019) reviews the design strategy for synthesizing benzimidazole derivatives as anticancer agents. It covers the substituents essential for potency and selectivity, offering a comparison through structure-activity relationships (SAR). The review addresses the variety of mechanisms through which benzimidazole derivatives exhibit anticancer properties, such as intercalation, acting as alkylating agents, and tubulin inhibitors (Akhtar et al., 2019).
Optoelectronic Materials
Lipunova et al. (2018) report on the application of quinazoline derivatives, highlighting their use in optoelectronic materials. They discuss the incorporation of benzimidazole and related fragments into π-extended conjugated systems for creating novel materials. This includes applications related to photoluminescence and electroluminescence, where these compounds serve as materials for organic light-emitting diodes (OLEDs) and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Potential and Pharmacological Activities
A comprehensive review by Babbar, Swikriti, & Arora (2020) on the therapeutic potential of benzimidazole compounds discusses their diverse biological applications. These derivatives are found to possess antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This variability in pharmacological activity highlights the broad applicability of benzimidazole derivatives in scientific research and therapeutic development (Babbar, Swikriti, & Arora, 2020).
Propiedades
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRIFDAUQLPMB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)